3-(2-Ethyl-1-piperidinyl)piperidine dihydrochloride
Overview
Description
“3-(2-Ethyl-1-piperidinyl)piperidine dihydrochloride” is a chemical compound. Its empirical formula is C10H22N2 and its molecular weight is 170.30 . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Anticancer Potential
- Propanamide Derivatives Bearing 4-Piperidinyl-1,3,4-Oxadiazole : A study synthesized a range of propanamide derivatives containing the 4-piperidinyl-1,3,4-oxadiazole, which exhibited promising anticancer activity. The findings suggest that these compounds, including derivatives of piperidine, could serve as potential anticancer agents, warranting further in vivo studies for therapeutic applications (Rehman et al., 2018).
Antibacterial Properties
- N-Substituted Acetamide Derivatives with Azinane and 1,3,4-Oxadiazole : Research involving the synthesis of acetamide derivatives that bear azinane and 1,3,4-oxadiazole heterocyclic cores, related to piperidine compounds, demonstrated moderate antibacterial properties, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Anti-Acetylcholinesterase Activity
- Piperidine Derivatives for Anti-Acetylcholinesterase Activity : A study focused on synthesizing 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which showed significant anti-acetylcholinesterase (anti-AChE) activity. These derivatives, including 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, were identified as potent inhibitors of acetylcholinesterase, making them potential candidates for treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Alzheimer's Disease Treatment
- Heterocyclic 3-Piperidinyl-1,3,4-Oxadiazole Derivatives : Synthesizing new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide showed potential as drug candidates for Alzheimer’s disease. These compounds were evaluated for their enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, a key target in Alzheimer's disease treatment (Rehman et al., 2018).
Enzyme Inhibitory Activity
- Hydrazone Derivatives of Ethyl Isonipecotate : This study synthesized hydrazone derivatives of ethyl isonipecotate to investigate their antibacterial and α-glucosidase inhibitory activities, indicating their potential in the treatment of type-2 diabetes and bacterial infections (Munir et al., 2017).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting diverse molecular and cellular effects .
Properties
IUPAC Name |
2-ethyl-1-piperidin-3-ylpiperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-2-11-6-3-4-9-14(11)12-7-5-8-13-10-12;;/h11-13H,2-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSBQBGTIBOARQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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